5-(2-Furyl)isoxazole-3-carbonyl chloride
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Overview
Description
5-(2-Furyl)isoxazole-3-carbonyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₃ . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the furyl group (a derivative of furan) and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:
5-(2-Furyl)isoxazole-3-carboxylic acid+SOCl2→5-(2-Furyl)isoxazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires appropriate safety measures due to its corrosive nature .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 5-(2-Furyl)isoxazole-3-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-furyl)isoxazole-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Esterification reactions often use pyridine as a base to capture the released hydrochloric acid.
Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 5-(2-Furyl)isoxazole-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is explored for its potential in drug development. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furyl group may enhance these activities.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable derivatives makes it useful in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)isoxazole-3-carbonyl chloride depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The furyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
5-(2-Furyl)isoxazole-3-carboxylic acid: The precursor to 5-(2-Furyl)isoxazole-3-carbonyl chloride.
5-(2-Furyl)isoxazole-3-methyl ester: Another derivative used in organic synthesis.
5-(2-Furyl)isoxazole-3-thioester: Formed by reaction with thiols.
Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for synthesizing a wide range of derivatives. The combination of the isoxazole ring and the furyl group also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNHOYZXMTBMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383775 |
Source
|
Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-33-2 |
Source
|
Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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